2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
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Overview
Description
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with phenylacetic acid under reflux conditions can yield the desired benzothiazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazoles .
Scientific Research Applications
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
- 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde
- 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine
Uniqueness
Compared to similar compounds, 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid stands out due to its unique carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
33695-00-0 |
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Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO2S/c16-14(17)10-7-4-8-11-12(10)15-13(18-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,16,17) |
InChI Key |
BIWXJHXYNCFSPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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